molecular formula C7H8N2O3S B3007870 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid CAS No. 34477-50-4

2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid

Cat. No.: B3007870
CAS No.: 34477-50-4
M. Wt: 200.21
InChI Key: BMOQXPGFAUYFBL-UHFFFAOYSA-N
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Description

2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles. These intermediates can then be further modified to introduce the imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the thiazole ring .

Scientific Research Applications

2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

What sets 2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid apart from these similar compounds is its unique imidazo[2,1-b]thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid is a heterocyclic compound characterized by its unique imidazo[2,1-b]thiazole core. This compound has garnered attention due to its diverse biological activities, particularly in influencing various biochemical pathways and cellular processes.

The compound exhibits significant interactions with enzymes and proteins, notably kinases. These interactions can modulate kinase activity, impacting critical signaling pathways involved in cell growth, differentiation, and apoptosis. For instance, studies indicate that it can influence the MAPK/ERK signaling pathway, which is essential for cellular proliferation and survival.

Enzyme Interactions

  • Kinases : The compound has been shown to modulate kinase activity.
  • Proteases : It acts as an inhibitor by binding to active sites of proteases, preventing substrate access.

Cellular Effects

Research indicates that this compound affects various cell types by altering cell signaling pathways and gene expression. Its ability to enhance cellular resilience and metabolic efficiency has been noted in several studies.

Key Findings:

  • Cell Signaling : Modulates important pathways such as MAPK/ERK.
  • Gene Expression : Influences transcription factors that regulate cellular responses to stress.

Molecular Mechanism

The compound's biological effects are mediated through specific binding interactions with biomolecules. It can function as both an inhibitor and an activator depending on the context of its interactions.

Mechanistic Insights:

  • Binding Affinity : Demonstrated high-affinity binding to target enzymes.
  • Inhibition Types : Exhibits mixed-type inhibition against certain proteases.

Temporal and Dosage Effects

In laboratory settings, the stability of this compound under physiological conditions allows for sustained biological activity over time.

Dosage Variability:

  • Low Doses : Beneficial effects such as improved cellular stress resistance.
  • High Doses : Potentially cytotoxic effects observed in specific cell lines.

Metabolic Pathways

The compound is involved in several metabolic pathways through interactions with enzymes like dehydrogenases and transferases. These interactions facilitate oxidation-reduction reactions crucial for cellular metabolism.

Transport and Distribution

Transport mechanisms within cells are facilitated by specific transporters that ensure effective distribution across cellular membranes. This localization is vital for the compound's biological activity.

Subcellular Localization

The localization of this compound within specific organelles is essential for its function. Targeting signals guide its distribution within the cell.

Case Studies

Several studies have evaluated the pharmacological potential of this compound:

  • Aldose Reductase Inhibition : A study compared various derivatives of thiazolidinone compounds with known aldose reductase inhibitors. It was found that certain derivatives exhibited potent inhibitory action against aldose reductase with submicromolar IC50 values .
    CompoundIC50 (µM)Activity Type
    Epalrestat20Standard Inhibitor
    Derivative 34Potent Inhibitor
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed on HepG2 cell lines where low antiproliferative activity was observed across several compounds tested .

Properties

IUPAC Name

2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOQXPGFAUYFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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